8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Description
The compound “8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate” is a derivative of coumarin . In the crystal, pi-pi stacking is observed between parallel benzene rings of adjacent molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, one study describes the synthesis of a related compound through a series of reactions including lyophilization and NMR spectroscopy . Another study reports a yield of 0.292 g (56.3%), with a melting point of 268–270°C .Molecular Structure Analysis
The benzopyran-2-one ring system in the compound is approximately planar . The mean plane is oriented at dihedral angles of 52.26 (11) and 72.92 (7) degrees, respectively, to the acetyl and acetoxy groups .Physical and Chemical Properties Analysis
The compound has a complex structure with various functional groups. Its physical properties such as boiling point and density have been predicted to be 502.2±50.0 °C and 1.279±0.06 g/cm3, respectively . The NMR spectroscopy data provides insights into its chemical structure .Properties
IUPAC Name |
(8-acetyl-4-methyl-2-oxochromen-7-yl) 3-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-11-9-17(22)26-19-15(11)7-8-16(18(19)12(2)21)25-20(23)13-5-4-6-14(10-13)24-3/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBUVXIWRBLAMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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